molecular formula C7H13ClN2O3 B1378452 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride CAS No. 1394040-09-5

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1378452
CAS No.: 1394040-09-5
M. Wt: 208.64 g/mol
InChI Key: UECLMVQBBSPOFH-UHFFFAOYSA-N
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Description

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of Piperidine-4-carboxylic acid: This can be achieved through the hydrogenation of 4-picolinic acid.

    Carbamoylation: The piperidine-4-carboxylic acid is then reacted with a carbamoylating agent such as urea or an isocyanate to introduce the carbamoyl group.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl and carboxylic acid groups.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield piperidine-4-carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Hydrolysis: Piperidine-4-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to alter signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: A precursor in the synthesis of 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride.

    1-Carbamoylpiperidine-4-carboxylic acid: Another derivative with similar structural features.

    Piperidine derivatives: Various substituted piperidines with different functional groups.

Uniqueness

This compound is unique due to its specific combination of carbamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to other piperidine derivatives.

Properties

IUPAC Name

2-carbamoylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECLMVQBBSPOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Carbamoylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
2-Carbamoylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
2-Carbamoylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
2-Carbamoylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
2-Carbamoylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
2-Carbamoylpiperidine-4-carboxylic acid hydrochloride

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